molecular formula C9H9NO4 B1589790 1-(3-Methoxy-4-nitrophenyl)ethanone CAS No. 22106-39-4

1-(3-Methoxy-4-nitrophenyl)ethanone

Cat. No. B1589790
Key on ui cas rn: 22106-39-4
M. Wt: 195.17 g/mol
InChI Key: QGZZCBCLSMAVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560552B2

Procedure details

A suspension of MgCl2 (932 mg, 9.8 mmol) in toluene (13 mL) was treated with triethylamine (4.65 mL, 33.4 mmol), dimethyl malonate (1.9 mL, 16.6 mmol), stirred for 1.5 hours, and treated portionwise over 30 minutes with 3-methoxy-4-nitrobenzoyl chloride (3 g, 13.9 mmol). The reaction mixture was stirred for 45 minutes, then carefully treated with concentrated HCl (4 mL). The layers were separated and the organic phase was dried (Na2SO4), filtered, and concentrated. The, residue was dissolved in DMSO (11.5 mL) and water (0.5 mL), heated to reflux overnight, cooled to room temperature, and partitioned between water and ethyl acetate. The organic phase was washed sequentially with saturated NaHCO3, water, and brine, dried (MgSO4), filtered, and concentrated to provide 1.63 g (60% yield) of the desired product. MS (ESI(−)) m/e 194 (M−H)−.
Name
Quantity
932 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
4.65 mL
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[Mg+2].[Cl-].[Cl-].[CH2:4](N(CC)CC)C.C(OC)(=O)CC(OC)=O.[CH3:20][O:21][C:22]1[CH:23]=[C:24]([CH:28]=[CH:29][C:30]=1[N+:31]([O-:33])=[O:32])[C:25](Cl)=[O:26].Cl>C1(C)C=CC=CC=1>[CH3:20][O:21][C:22]1[CH:23]=[C:24]([C:25](=[O:26])[CH3:4])[CH:28]=[CH:29][C:30]=1[N+:31]([O-:33])=[O:32] |f:0.1.2|

Inputs

Step One
Name
Quantity
932 mg
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Name
Quantity
13 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.65 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1[N+](=O)[O-]
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The, residue was dissolved in DMSO (11.5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
water (0.5 mL), heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed sequentially with saturated NaHCO3, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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